molecular formula C10H14N2O2 B13929602 4-Butyl-2-methylpyrimidine-5-carboxylic acid

4-Butyl-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B13929602
M. Wt: 194.23 g/mol
InChI Key: QSIXJTDOIKZRMH-UHFFFAOYSA-N
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Description

4-Butyl-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-methylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with 2-methylpyrimidine-5-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halogenating agents like chlorine or bromine; reactions are conducted in the presence of catalysts or under UV light.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

4-Butyl-2-methylpyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Butyl-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Methylpyrimidine-5-carboxylic acid: A closely related compound with similar structural features but lacking the butyl group.

    4-Butylpyrimidine: Another related compound with a butyl group but lacking the carboxylic acid functionality.

Uniqueness: 4-Butyl-2-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the butyl group and the carboxylic acid functionality. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications. The butyl group can enhance the compound’s lipophilicity, while the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-butyl-2-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-3-4-5-9-8(10(13)14)6-11-7(2)12-9/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

QSIXJTDOIKZRMH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NC=C1C(=O)O)C

Origin of Product

United States

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